molecular formula C18H17BrN4O2S B2436963 N-(4-bromophenyl)-2-((5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251681-14-7

N-(4-bromophenyl)-2-((5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No.: B2436963
CAS No.: 1251681-14-7
M. Wt: 433.32
InChI Key: KQTARPPWHGYBNE-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a 1,2,4-oxadiazole heterocycle linked to a pyridine ring via a thioacetamide bridge, a design that leverages the known pharmacological value of its components . The 1,2,4-oxadiazole ring is a privileged scaffold renowned for its metabolic stability and role as a bioisostere for esters and amides, which can fine-tune a compound's physicochemical properties and enhance its selectivity for biological targets . This moiety is associated with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral effects . The presence of the pyridine nucleus further augments the molecule's potential, as pyridine derivatives are frequently noted for their antimicrobial and antiviral properties . The combination of these heterocycles, particularly with a sulfur-containing linker, is a strategic approach in modern drug design to create novel chemical entities that may interact with multiple disease pathways . Primary research applications for this compound are anticipated to include screening for antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, evaluation of anticancer potential in cell-based assays (such as against human breast adenocarcinoma MCF-7 cells, based on analogous compounds ), and investigation of its mechanism of action through molecular docking studies with relevant protein targets . This product is intended for research and development purposes only. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O2S/c1-2-3-15-22-18(25-23-15)12-4-9-17(20-10-12)26-11-16(24)21-14-7-5-13(19)6-8-14/h4-10H,2-3,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTARPPWHGYBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-((5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing from diverse research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a bromophenyl group, an oxadiazole ring, and a pyridine moiety. Its molecular formula is C15H16BrN3OC_{15}H_{16}BrN_3O with a molecular weight of approximately 348.21 g/mol. The presence of the oxadiazole and thioacetamide groups suggests potential antimicrobial and anticancer activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the oxadiazole ring via cyclization.
  • Introduction of the bromophenyl group.
  • Coupling with the thioacetamide moiety to yield the final product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 µM
Escherichia coli8.33 µM
Bacillus subtilis4.69 µM
Pseudomonas aeruginosa13.40 µM

These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro using various cancer cell lines. Notably, studies have shown that derivatives containing the oxadiazole ring demonstrate cytotoxic effects against breast cancer cells (MCF7). The mechanism may involve apoptosis induction through mitochondrial pathways or inhibition of cell proliferation by interfering with DNA replication .

The proposed mechanisms for the biological activities of this compound include:

  • Antimicrobial Action : Inhibition of bacterial lipid biosynthesis and disruption of cell membrane integrity.
  • Anticancer Action : Induction of apoptosis via mitochondrial pathways and inhibition of key enzymes involved in cell cycle regulation.

Case Studies

Several studies have reported on the biological efficacy of compounds related to this compound:

  • Study on Antimicrobial Activity : A comparative study evaluated various oxadiazole derivatives against common pathogens and found that those with bromine substituents exhibited enhanced activity .
  • Study on Anticancer Properties : Research indicated that specific modifications in the structure led to increased potency against MCF7 cells, highlighting structure–activity relationships (SAR) .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of compounds similar to N-(4-bromophenyl)-2-((5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide exhibit promising antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have shown that certain oxadiazole derivatives possess strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
  • Antifungal Activity : Similar compounds have demonstrated effectiveness against various fungal strains, suggesting a broad-spectrum antimicrobial potential .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy:

  • Mechanism of Action : Compounds with oxadiazole moieties have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
  • Cell Line Studies : In vitro studies on human cancer cell lines (e.g., MCF7 for breast cancer) revealed that certain derivatives exhibit significant cytotoxic effects. For example, specific modifications to the compound structure have resulted in enhanced potency against cancer cells .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between these compounds and target proteins involved in disease processes. For instance:

  • Binding Affinity : The docking studies indicate that the compound can effectively bind to specific enzymes or receptors implicated in cancer progression or microbial resistance .
  • Structure-Activity Relationship (SAR) : Understanding how structural modifications affect binding affinity and biological activity is crucial for optimizing lead compounds for therapeutic use .

Case Study 1: Synthesis and Evaluation of Antimicrobial Agents

A study synthesized a series of thiazole derivatives related to this compound and evaluated their antimicrobial properties using standard methods. The results demonstrated that several compounds showed significant activity against both bacterial and fungal strains, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Efficacy in Breast Cancer Models

In another investigation focusing on breast cancer cell lines, derivatives structurally related to this compound were tested for their cytotoxic effects. The study found that specific compounds led to a reduction in cell viability and induced apoptosis through caspase activation pathways. These findings highlight the therapeutic potential of this class of compounds in oncology .

Q & A

Q. Challenges :

  • Crystal twinning : Due to flexible thioacetamide linker, resolved via slow evaporation in acetonitrile .
  • Disorder in oxadiazole ring : Mitigated by low-temperature data collection (100 K) and SHELXL refinement with ISOR restraints .
    Key findings : The pyridine-oxadiazole dihedral angle (12.5°) influences π-π stacking with tyrosine residues in target proteins .

Advanced: How are structure-activity relationship (SAR) studies designed to enhance potency and selectivity?

Q. Methodology :

Substituent variation : Synthesize analogs with:

  • Alkyl chain modifications (e.g., propyl → isopropyl) .
  • Heterocycle replacements (e.g., oxadiazole → thiadiazole) .

In vitro testing :

  • Potency : IC₅₀ determination in 3D tumor spheroids .
  • Selectivity : Counter-screening against non-cancerous HEK293 cells .

Computational modeling : QSAR analysis (e.g., CoMFA) correlates steric/electronic parameters with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.